Aqueous Solubility: Azumolene Sodium Salt Is Approximately 30-Fold More Water-Soluble Than Dantrolene Sodium, Enabling Simplified Emergency Formulation
Azumolene sodium is consistently characterized as a 30-fold more water-soluble analogue of dantrolene sodium across multiple independent primary research publications [1][2]. By contrast, dantrolene sodium (DANTRIUM™) is so poorly water-soluble that a 20 mg vial requires reconstitution with 60 mL of sterile water, achieving a final concentration of only approximately 0.33 mg/mL, resulting in infusion volumes up to 2400 mL for an 80 kg adult at the upper therapeutic dose of 10 mg/kg [3]. Azumolene sodium is reported as freely soluble in water by commercial suppliers, enabling direct aqueous formulation without organic co-solvents . This solubility advantage is explicitly cited as the rationale for developing azumolene as an alternative to dantrolene for emergency MH intervention [1].
| Evidence Dimension | Aqueous solubility (relative fold difference) |
|---|---|
| Target Compound Data | Approximately 30-fold greater than dantrolene sodium; freely soluble in water per vendor specification [1] |
| Comparator Or Baseline | Dantrolene sodium (DANTRIUM™): ~0.33 mg/mL after reconstitution (20 mg in 60 mL sterile water) [3] |
| Quantified Difference | ~30-fold greater aqueous solubility by published characterization; dantrolene sodium requires 60 mL diluent per 20 mg vial vs. direct aqueous solubility for azumolene sodium |
| Conditions | Published physico-chemical characterization (Corrêa et al. 2013); commercial vendor solubility specification (Santa Cruz Biotechnology); patent documentation of dantrolene reconstitution requirements |
Why This Matters
For emergency MH crisis intervention, the ability to prepare concentrated aqueous solutions rapidly without organic solvents directly reduces preparation time and infusion volume burden—a critical operational advantage in time-sensitive preclinical and potential clinical settings.
- [1] Sudo RT, do Carmo PL, Trachez MM, et al. Effects of azumolene on normal and malignant hyperthermia-susceptible skeletal muscle. Basic Clin Pharmacol Toxicol. 2008;102(3):308-316. doi:10.1111/j.1742-7843.2007.00156.x. PMID: 18047479. View Source
- [2] Corrêa JCR, Hiene MAC, Salgado HRN. Physico-chemical characterization and analytical development for sodium azumolene, a potential drug designed to fight malignant hyperthermia. J Anal Bioanal Tech. 2013;5(1):1-6. doi:10.4172/2155-9872.1000177. View Source
- [3] Dantrolene Formulations and Methods of Their Use. US Patent Application Publication US 2021/0236467 A1. Published August 5, 2021. View Source
